3-Tert-butylphenylboronic acid

Solubility Physicochemical Properties Reaction Medium Compatibility

3-Tert-butylphenylboronic acid (CAS 560132-24-3) is an arylboronic acid building block widely employed in Suzuki-Miyaura cross-coupling reactions to install a meta-tert-butylphenyl group into molecular scaffolds. The tert-butyl substituent at the 3-position introduces steric bulk and electron-donating character, which can influence reaction selectivity, improve solubility in organic solvents, and modulate the physicochemical properties of downstream products.

Molecular Formula C10H15BO2
Molecular Weight 178.04 g/mol
CAS No. 560132-24-3
Cat. No. B1342903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butylphenylboronic acid
CAS560132-24-3
Molecular FormulaC10H15BO2
Molecular Weight178.04 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(C)(C)C)(O)O
InChIInChI=1S/C10H15BO2/c1-10(2,3)8-5-4-6-9(7-8)11(12)13/h4-7,12-13H,1-3H3
InChIKeyOKBOGYOXEDEGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Tert-butylphenylboronic acid (CAS 560132-24-3): Baseline Properties and Class Context


3-Tert-butylphenylboronic acid (CAS 560132-24-3) is an arylboronic acid building block widely employed in Suzuki-Miyaura cross-coupling reactions to install a meta-tert-butylphenyl group into molecular scaffolds . The tert-butyl substituent at the 3-position introduces steric bulk and electron-donating character, which can influence reaction selectivity, improve solubility in organic solvents, and modulate the physicochemical properties of downstream products . This compound is supplied as a white to off-white crystalline solid with a reported melting point of 221 °C and limited water solubility of 0.57 g/L at 25 °C .

Why Generic Substitution Fails for 3-Tert-butylphenylboronic acid (CAS 560132-24-3): The Case Against Interchanging Arylboronic Acids


Arylboronic acids are not interchangeable reagents. Even among structural isomers such as 2-, 3-, and 4-tert-butylphenylboronic acid, differences in steric environment and electronic properties can lead to divergent reaction outcomes, including coupling yields, protodeboronation rates, and solubility behavior [1]. Generic substitution without considering these differentiated physicochemical and reactivity profiles risks suboptimal reaction performance, increased side-product formation, and inconsistent batch-to-batch results in both research and industrial settings. The following quantitative evidence guide details the specific, measurable differentiation points that justify the targeted selection of 3-tert-butylphenylboronic acid over its closest analogs.

Quantitative Differentiation Evidence for 3-Tert-butylphenylboronic acid (CAS 560132-24-3) Versus Key Comparators


Water Solubility of 3-Tert-butylphenylboronic acid Compared with Unsubstituted Phenylboronic acid and the 4-Isomer

3-Tert-butylphenylboronic acid exhibits a measured water solubility of 0.57 g/L at 25 °C, positioning it between the unsubstituted phenylboronic acid (10 g/L at 20 °C) and the 4-tert-butyl isomer (reported as insoluble, with predicted ESOL solubility of 0.333 mg/mL) . This intermediate solubility can be advantageous for biphasic reaction systems where complete aqueous insolubility limits mass transfer but excessive solubility complicates product isolation, offering a distinct handling profile for process chemists.

Solubility Physicochemical Properties Reaction Medium Compatibility

Melting Point Comparison Across Tert-butylphenylboronic Acid Positional Isomers

The melting points of the three positional isomers differ substantially: 3-tert-butylphenylboronic acid melts at 221 °C (lit.), the 4-isomer at 191–196 °C (lit.), and the 2-isomer at approximately 100 °C (lit.) . This melting point elevation for the meta-substituted compound indicates stronger crystal lattice stabilization, potentially translating to superior ambient storage stability, reduced caking tendency during warehouse storage, and a clear analytical handle for identity and purity confirmation by melting point determination.

Thermal Properties Isomer Purity Verification Solid-State Handling

Electron-Donating Benefit of the tert-Butyl Substituent in Suzuki-Miyaura Coupling Kinetics

A recent Hammett study on Suzuki coupling in aqueous micelles established that electron-donating groups on arylboronic acids are beneficial to reaction rates, while electron-withdrawing groups are unfavorable [1]. The tert-butyl group is a known electron-donating substituent (Hammett σₘ = -0.10). Although the study did not test 3-tert-butylphenylboronic acid directly, the class-level inference is that this compound should exhibit a kinetic advantage over arylboronic acids bearing electron-withdrawing substituents (e.g., 3-fluorophenylboronic acid, σₘ = +0.34) in comparable Suzuki coupling conditions.

Reaction Kinetics Substituent Effects Suzuki-Miyaura Coupling

Optimal Application Scenarios for 3-Tert-butylphenylboronic acid (CAS 560132-24-3) Based on Differentiated Evidence


Suzuki-Miyaura Cross-Coupling in Mixed Aqueous-Organic Solvent Systems

When designing a Suzuki coupling that benefits from a water-miscible co-solvent for base solubility but requires controlled boronic acid partitioning to minimize protodeboronation, 3-tert-butylphenylboronic acid offers a quantified 0.57 g/L water solubility . This intermediate solubility profile avoids the rapid aqueous-phase protodeboronation risk seen with highly water-soluble phenylboronic acid (10 g/L) while providing better mass transfer than the essentially water-insoluble 4-tert-butyl isomer. The electron-donating tert-butyl group further accelerates the transmetalation step relative to electron-deficient arylboronic acids [1].

High-Temperature Reaction Screening and Solid Reagent Handling in Automated Synthesis Platforms

Automated synthesis platforms that weigh solid reagents gravimetrically or volumetrically require consistent free-flowing powders. The high melting point of 3-tert-butylphenylboronic acid (221 °C) relative to the 4-isomer (191–196 °C) and 2-isomer (~100 °C) significantly reduces the risk of powder caking or softening during ambient storage or instrument heat cycling . This property ensures more reliable automated dispensing and inventory management, making it the preferred isomer for high-throughput experimentation workflows.

Synthesis of Meta-Substituted Biaryl Pharmaceutical Intermediates Requiring Steric Differentiation

In medicinal chemistry programs where the regiochemical placement of a bulky tert-butyl group is critical for target binding pocket complementarity, the meta-substitution pattern of 3-tert-butylphenylboronic acid cannot be replicated by the ortho or para isomers without altering the three-dimensional pharmacophore geometry . The distinct steric and electronic profile of the meta isomer, combined with the kinetic benefit of the electron-donating group in Suzuki coupling, makes this compound the sole viable building block for generating the precise biaryl topology demanded by the structure-activity relationship.

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